Dimethyl furan-2,5-dicarboxylate

Catalog No.
S775668
CAS No.
4282-32-0
M.F
C8H8O5
M. Wt
184.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl furan-2,5-dicarboxylate

CAS Number

4282-32-0

Product Name

Dimethyl furan-2,5-dicarboxylate

IUPAC Name

dimethyl furan-2,5-dicarboxylate

Molecular Formula

C8H8O5

Molecular Weight

184.15 g/mol

InChI

InChI=1S/C8H8O5/c1-11-7(9)5-3-4-6(13-5)8(10)12-2/h3-4H,1-2H3

InChI Key

UWQOPFRNDNVUOA-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(O1)C(=O)OC

Canonical SMILES

COC(=O)C1=CC=C(O1)C(=O)OC

Precursor for Bio-based Polymers:

DMFD serves as a crucial building block for bio-based polymers like Poly(propylene 2,5-furandicarboxylate) (PPF) and Poly(ethylene furanoate) (PEF). These polymers hold significant promise as sustainable alternatives to conventional petroleum-based plastics due to their renewability and potential biodegradability. Research efforts are underway to optimize their production processes, improve their performance characteristics, and explore their suitability for various applications [, ].

Catalyst Development and Reaction Optimization:

Researchers are actively investigating catalysts and reaction conditions to improve the efficiency and selectivity of DMFD production. One promising approach involves the oxidative esterification of 2,5-furandiformaldehyde (DFF), a biomass-derived intermediate. This single-step process offers advantages like simplified operation, increased product purity, and reduced formation of unwanted byproducts compared to traditional multi-step methods [].

Exploring Pharmaceutical Applications:

While the primary research focus for DMFD lies in bio-based polymers, preliminary studies suggest its potential as a starting material for pharmaceutical synthesis. However, further research is needed to explore its specific applications and therapeutic potential in this field [].

Dimethyl furan-2,5-dicarboxylate is an organic compound with the molecular formula C₈H₈O₅. It is a dimethyl ester of 2,5-furandicarboxylic acid, a compound derived from renewable resources, particularly from the oxidative dehydration of sugars. This compound is characterized by its white to almost white crystalline appearance and has a melting point ranging from 108.0 to 112.0 °C . Dimethyl furan-2,5-dicarboxylate is recognized for its potential as a bio-based building block in the production of various polymers and plasticizers, making it an important compound in green chemistry and sustainable materials .

Since DMFDC is not a biological molecule, a specific mechanism of action is not applicable. However, its reactivity can be understood based on the interplay between the furan ring and the ester groups, making it a valuable intermediate in organic synthesis [].

Typical for esters. Key reactions include:

  • Esterification: It can be synthesized through the esterification of 2,5-furan dicarboxylic acid with methanol or other alcohols in the presence of a catalyst or under specific conditions such as supercritical carbon dioxide environments .
  • Hydrolysis: Under acidic or basic conditions, dimethyl furan-2,5-dicarboxylate can hydrolyze to form 2,5-furandicarboxylic acid and methanol.
  • Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol, which can be facilitated by catalysts such as metal oxides or strong acids .

Several methods for synthesizing dimethyl furan-2,5-dicarboxylate have been reported:

  • Esterification Reaction: This method involves reacting 2,5-furan dicarboxylic acid with methanol or dimethyl carbonate in the presence of catalysts like magnesium oxide-alumina mixtures or tetrabutylammonium bromide under mild conditions .
  • Direct Synthesis from Biomass: Dimethyl furan-2,5-dicarboxylate can also be synthesized from biomass-derived compounds such as 5-hydroxymethylfurfural through various catalytic processes .
  • Use of Supercritical Carbon Dioxide: A novel approach involves using supercritical carbon dioxide as a solvent to facilitate the esterification process without traditional acid catalysts .

Dimethyl furan-2,5-dicarboxylate has several applications:

  • Polymer Production: It serves as a precursor for bio-based polyesters and other polymers that exhibit favorable thermal properties and sustainability profiles compared to traditional petroleum-based materials .
  • Plasticizers: The compound is utilized in producing plasticizers that enhance the flexibility and durability of plastics .
  • Potential Use in Coatings and Adhesives: Its properties make it suitable for applications in coatings and adhesives where bio-based alternatives are desired.

Dimethyl furan-2,5-dicarboxylate shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructure TypeUnique Features
2,5-Furandicarboxylic AcidDicarboxylic AcidPrecursor for dimethyl furan-2,5-dicarboxylate; less stable than its esters.
Dimethyl FumarateUnsaturated DicarboxylateUsed in polymer chemistry; has double bonds affecting reactivity.
Diethyl FumarateUnsaturated DicarboxylateSimilar applications but differs in solubility and volatility compared to dimethyl esters.
Ethylene Glycol SuccinateEsterBio-based polymer precursor; different backbone structure affecting properties.

Dimethyl furan-2,5-dicarboxylate’s unique structure allows it to participate effectively in polymerization reactions while being derived from renewable resources, distinguishing it from traditional petrochemical derivatives. Its potential as a sustainable alternative makes it an important compound in ongoing research within green chemistry initiatives.

XLogP3

1

Melting Point

112.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 33 companies from 3 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4282-32-0

Wikipedia

Dimethyl furan-2,5-dicarboxylate

Dates

Modify: 2023-08-15

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